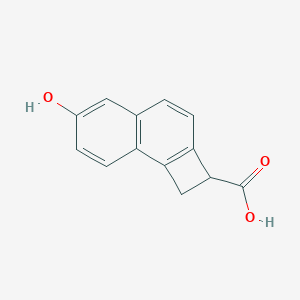![molecular formula C14H12N2OS B145333 2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde CAS No. 139359-84-5](/img/structure/B145333.png)
2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of imidazo[2,1-B][1,3]thiazole derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.
Applications De Recherche Scientifique
2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been extensively studied for its potential therapeutic applications. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Furthermore, it has been reported to exhibit anti-inflammatory and analgesic properties.
Mécanisme D'action
The exact mechanism of action of 2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting key enzymes and proteins involved in various cellular processes, such as DNA synthesis, cell proliferation, and inflammation.
Biochemical and Physiological Effects:
2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been shown to induce apoptosis, a programmed cell death, in cancer cells. It has also been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, this compound has been shown to exhibit antibacterial and antifungal activity by disrupting the cell membrane and inhibiting the synthesis of key cellular components. Furthermore, it has been reported to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde in lab experiments include its relatively simple synthesis method, its broad range of biological activities, and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its low solubility in water, which may limit its bioavailability, and its potential toxicity, which may require careful handling and safety precautions.
Orientations Futures
Future research on 2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde could focus on identifying its specific molecular targets and elucidating its mechanism of action. Additionally, further studies could investigate its potential therapeutic applications in various disease models, such as cancer, infectious diseases, and inflammatory disorders. Furthermore, future research could explore the synthesis of novel derivatives of this compound with improved bioavailability and reduced toxicity.
Méthodes De Synthèse
2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde can be synthesized by the reaction of 2-methylimidazo[2,1-B][1,3]thiazole-6-carbaldehyde with 4-methylphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the resulting solid is filtered and purified by recrystallization.
Propriétés
Numéro CAS |
139359-84-5 |
|---|---|
Nom du produit |
2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde |
Formule moléculaire |
C14H12N2OS |
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
2-methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C14H12N2OS/c1-9-3-5-11(6-4-9)13-12(8-17)16-7-10(2)18-14(16)15-13/h3-8H,1-2H3 |
Clé InChI |
AKWSXBDICNCZIM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(SC3=N2)C)C=O |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(N3C=C(SC3=N2)C)C=O |
Synonymes |
2-METHYL-6-(4-METHYLPHENYL)IMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






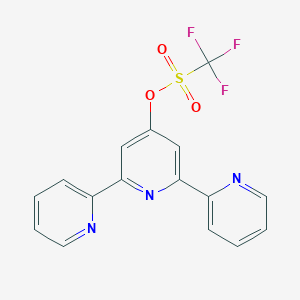
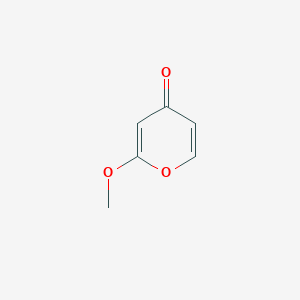

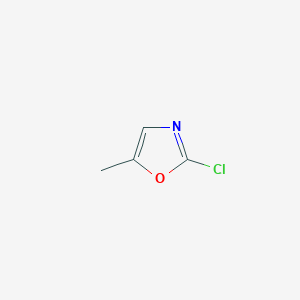
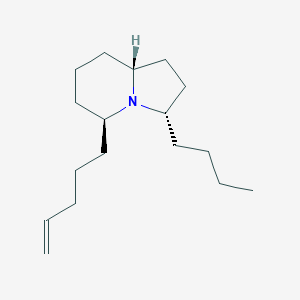
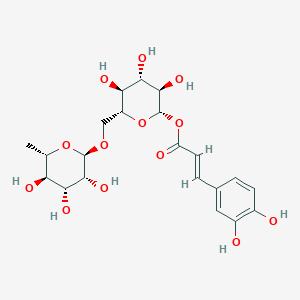

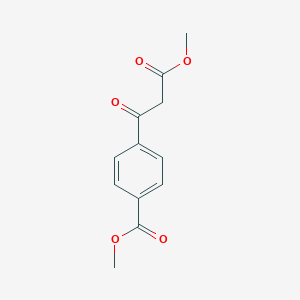
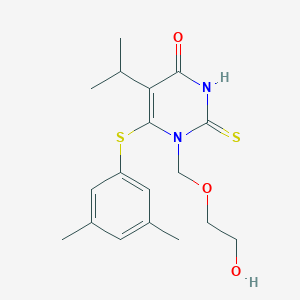
![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)
